molecular formula C12H11BrO2 B8363639 5-Bromo-1-methoxymethoxy naphthalene

5-Bromo-1-methoxymethoxy naphthalene

Cat. No.: B8363639
M. Wt: 267.12 g/mol
InChI Key: BUAUOEAAKZEIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methoxymethoxy naphthalene is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-bromo-5-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11BrO2/c1-14-8-15-12-7-3-4-9-10(12)5-2-6-11(9)13/h2-7H,8H2,1H3

InChI Key

BUAUOEAAKZEIJK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.0 g of 5-bromo-1-naphthol was dissolved in 50 ml of N,N-dimethylformamide, to which 1.2 g of 60% sodium hydride was added. After stirring at a room temperature for 10 min, it was cooled to 0° C., to which 3.5 ml of chloromethyl methyl ether was added and stirred for 10 min. Water was added to the reaction solution, which was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then the solvent was distilled off. When the resultant residue was purified on silica gel column chromatography (10% ethyl acetate/hexane), 7.2 g of the above-captioned compound was obtained as red acicular crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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